2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-fluorobenzaldehyde with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the indene-dione core. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(4-Fluorophenyl)methoxy]phenyl}methylidene)propanedinitrile
- 2-({4-[(4-Fluorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carbothioamide
Uniqueness
Compared to similar compounds, 2-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific structural features, such as the indene-dione core and the position of the fluorophenyl group. These structural differences can lead to variations in chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H15FO3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H15FO3/c24-21-8-4-1-5-16(21)14-27-17-11-9-15(10-12-17)13-20-22(25)18-6-2-3-7-19(18)23(20)26/h1-13H,14H2 |
InChI Key |
UHUNRISVOWBOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.